2,2-Dimethylthiomorpholine 1,1-dioxide 2,2-Dimethylthiomorpholine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1272667-24-9
VCID: VC2860031
InChI: InChI=1S/C6H13NO2S/c1-6(2)5-7-3-4-10(6,8)9/h7H,3-5H2,1-2H3
SMILES: CC1(CNCCS1(=O)=O)C
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol

2,2-Dimethylthiomorpholine 1,1-dioxide

CAS No.: 1272667-24-9

Cat. No.: VC2860031

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethylthiomorpholine 1,1-dioxide - 1272667-24-9

Specification

CAS No. 1272667-24-9
Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
IUPAC Name 2,2-dimethyl-1,4-thiazinane 1,1-dioxide
Standard InChI InChI=1S/C6H13NO2S/c1-6(2)5-7-3-4-10(6,8)9/h7H,3-5H2,1-2H3
Standard InChI Key ACRRAKSSJSYUKQ-UHFFFAOYSA-N
SMILES CC1(CNCCS1(=O)=O)C
Canonical SMILES CC1(CNCCS1(=O)=O)C

Introduction

Chemical Identity and Structure

2,2-Dimethylthiomorpholine 1,1-dioxide is characterized by a thiomorpholine ring structure with two methyl groups at the 2-position and a fully oxidized sulfur atom (sulfone). The compound represents an important class of sulfur-containing heterocycles with distinctive chemical properties.

Chemical Identifiers

The compound's identity is established through multiple standardized chemical identifiers as shown in Table 1.

PropertyValue
CAS Number1272667-24-9
Molecular FormulaC₆H₁₃NO₂S
IUPAC Name2,2-dimethyl-1,4-thiazinane 1,1-dioxide
Molecular Weight163.24 g/mol
InChI KeyACRRAKSSJSYUKQ-UHFFFAOYSA-N
European Community (EC) Number844-761-4
PubChem CID67980490

The compound has several synonyms in chemical literature, including 2,2-dimethyl-1-thiomorpholine-1,1-dione, 2,2-dimethyl-1lambda6-thiomorpholine-1,1-dione, and 2,2-dimethyl-1,4-thiazinane 1,1-dioxide . These alternative nomenclatures reflect the various systematic naming conventions applied to heterocyclic compounds.

Structural Features

The molecular structure features a six-membered heterocyclic ring containing nitrogen at the 4-position and a sulfonyl group at position 1. The distinctive feature is the presence of two methyl groups at the 2-position, which influence the compound's steric properties and reactivity.

Physical and Chemical Properties

The physicochemical properties of 2,2-Dimethylthiomorpholine 1,1-dioxide define its behavior in various chemical environments and applications.

Basic Physical Properties

The compound exists as a solid at room temperature with properties summarized in Table 2.

PropertyValue
Physical FormPowder
Storage TemperatureRoom Temperature
Purity (Commercial)95%
Molecular Weight163.24 g/mol
SolubilitySoluble in common organic solvents including ethanol, dichloromethane, and N,N-dimethylformamide

Chemical Reactivity

The chemical behavior of 2,2-Dimethylthiomorpholine 1,1-dioxide is primarily governed by the following structural features:

  • The sulfonyl group (S=O bonds) creates a strong electron-withdrawing center

  • The nitrogen atom provides nucleophilic character

  • The dimethyl substitution at position 2 introduces steric effects that influence reaction pathways

These structural elements make the compound particularly useful in various synthetic applications, especially in medicinal chemistry and organic synthesis.

Applications in Chemical Research

2,2-Dimethylthiomorpholine 1,1-dioxide has found applications in various areas of chemical research, particularly in pharmaceutical development and as a synthetic building block.

Pharmaceutical Research

The compound has been utilized in several pharmaceutical research contexts:

  • As a reagent in the synthesis of pyrazole derivatives investigated as soluble guanylate cyclase (sGC) stimulators

  • In the development of drug candidates, where it serves as a structural component introducing specific conformational constraints

Synthetic Building Block

2,2-Dimethylthiomorpholine 1,1-dioxide functions as a valuable intermediate in organic synthesis:

  • In coupling reactions, particularly when introduced to heterocyclic frameworks

  • As a source of the 1,1-dioxothiomorpholine scaffold, which appears in various biologically active compounds

For example, one patent describes its use in synthesis: "A solution of 2,2-dimethylthiomorpholine 1,1-dioxide (1.5 equiv.), triethylamine (10 equiv.), and 1-(3-(4-chloro-5-fluoropyrimidin-2-yl)-1-(2-fluorobenzyl..." indicating its role in pharmaceutical synthesis .

Comparison with Related Thiomorpholine Derivatives

To better understand the unique properties of 2,2-Dimethylthiomorpholine 1,1-dioxide, it is informative to compare it with structurally related compounds.

Structural Analogues

Table 3 provides a comparison of key properties among related thiomorpholine derivatives.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2,2-Dimethylthiomorpholine 1,1-dioxide1272667-24-9C₆H₁₃NO₂S163.24Dimethyl groups at position 2
Thiomorpholine 1,1-dioxide39093-93-1C₄H₉NO₂S135.19No methyl substituents
2,6-Dimethylthiomorpholine 1,1-dioxide89999-99-5C₆H₁₃NO₂S163.24Methyl groups at positions 2 and 6
3,3-Dimethylthiomorpholine 1,1-dioxide1272667-54-5*C₆H₁₃NO₂S163.24Dimethyl groups at position 3

*Listed CAS number is for the hydrochloride salt form

Structure-Activity Relationships

The position of methyl substituents on the thiomorpholine ring significantly affects the compound's properties:

  • The 2,2-dimethyl substitution pattern introduces asymmetry that influences binding interactions

  • The position of substituents affects the conformation of the ring, which can be critical for biological activity

  • The electron-donating methyl groups alter the electronic properties of the nitrogen atom

These structural variations explain why 2,2-Dimethylthiomorpholine 1,1-dioxide may exhibit different reactivity and application profiles compared to its structural isomers.

Hazard TypeClassificationHazard Statements
GHS PictogramGHS07 (Warning)H302, H312, H315, H319, H332, H335
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501

These hazard classifications indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation .

Current Research Trends

Current research involving 2,2-Dimethylthiomorpholine 1,1-dioxide focuses primarily on its applications in medicinal chemistry and as a synthetic intermediate.

Medicinal Chemistry Applications

The compound has been investigated as a component in drug discovery programs, particularly those targeting:

  • Development of soluble guanylate cyclase (sGC) stimulators

  • Creation of compounds with specific conformational requirements

Synthetic Methodology Development

Ongoing research efforts are exploring efficient methods for:

  • Incorporating the 2,2-dimethylthiomorpholine 1,1-dioxide scaffold into more complex molecular structures

  • Developing stereoselective syntheses of thiomorpholine derivatives

  • Exploiting the reactivity of the sulfone group for further transformations

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